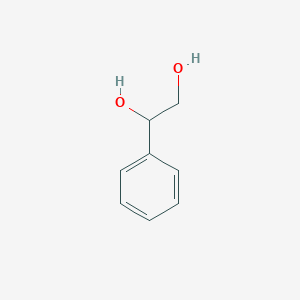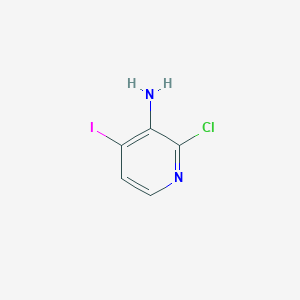
5-Bromo-2,3-dihydrobenzofuran
Vue d'ensemble
Description
5-Bromo-2,3-dihydrobenzofuran is an organic building block that can be used in the synthesis of Darifenacin, a drug used to treat urinary incontinence .
Synthesis Analysis
Benzofuran derivatives have been synthesized using various methods. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular formula of 5-Bromo-2,3-dihydrobenzofuran is C8H7BrO. It has an average mass of 199.045 Da and a monoisotopic mass of 197.968018 Da .Chemical Reactions Analysis
Benzofuran compounds, including 5-Bromo-2,3-dihydrobenzofuran, have been shown to undergo various chemical reactions. For instance, 2,3-dihydrobenzofuran is the intermediate formed during catalytic hydrodeoxygenation of benzofuran .Physical And Chemical Properties Analysis
5-Bromo-2,3-dihydrobenzofuran has a density of 1.6±0.1 g/cm3, a boiling point of 251.7±29.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. Its enthalpy of vaporization is 46.9±3.0 kJ/mol, and it has a flash point of 99.7±25.4 °C .Applications De Recherche Scientifique
Anti-Tumor Activity
Benzofuran compounds, including 5-Bromo-2,3-dihydrobenzofuran, have shown strong biological activities such as anti-tumor . For instance, some substituted benzofurans have demonstrated dramatic anticancer activities .
Antibacterial Activity
Benzofuran derivatives have been found to exhibit antibacterial properties . The antimicrobial activity is enhanced when the substituent on the 4-position of the benzofuran contains halogens or hydroxyl groups .
Anti-Oxidative Activity
Benzofuran compounds also possess anti-oxidative properties . This makes them potential candidates for the development of drugs targeting oxidative stress-related diseases.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . A novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Inhibitors of BRD4 Bromodomain
Benzofuran derivatives have been used in the synthesis of inhibitors for the BRD4 bromodomain . The BRD4 protein is associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .
Role in Epigenetics
Benzofuran compounds play a significant role in the field of epigenetics . They participate in the regulation process of acetylation level on histones, which is highly regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs) .
Anticancer Agents
Benzofuran derivatives have been developed and utilized as anticancer agents . For example, compound 36 was found to have significant cell growth inhibitory effects in different types of cancer cells .
Drug Lead Compounds
Due to their biological activities and potential applications, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2,3-dihydrobenzofuran is the Bromo and Extra Terminal domain (BET) . The BET family consists of four proteins (BRD2, BRD3, BRD4, and BRDT), each of which contains two bromodomains . These bromodomains are the key sites where 5-Bromo-2,3-dihydrobenzofuran interacts .
Mode of Action
5-Bromo-2,3-dihydrobenzofuran has been developed as a highly potent BET inhibitor with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) . This selective inhibition of the BD2 domain over the BD1 domain is a significant feature of the compound’s mode of action .
Biochemical Pathways
It is known that the compound’s interaction with the bet proteins can influence a range of diseases, particularly in oncology and immunoinflammation indications .
Pharmacokinetics
The pharmacokinetic properties of 5-Bromo-2,3-dihydrobenzofuran have been optimized to improve its bioavailability . The insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved solubility . This led to the development of a potent, highly soluble compound with good in vivo rat and dog pharmacokinetics .
Result of Action
The molecular and cellular effects of 5-Bromo-2,3-dihydrobenzofuran’s action are primarily related to its inhibitory effect on the BET proteins . By selectively inhibiting the BD2 domain, the compound can potentially modulate the activity of the BET proteins, thereby influencing the progression of diseases such as cancer .
Action Environment
The action, efficacy, and stability of 5-Bromo-2,3-dihydrobenzofuran can be influenced by various environmental factors. It’s important to note that the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds .
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWFSJAYXTXMLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379854 | |
| Record name | 5-Bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydrobenzofuran | |
CAS RN |
66826-78-6 | |
| Record name | 5-Bromo-2,3-dihydrobenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of preparing crystalline salts of the studied compound?
A: The research highlights the preparation of crystalline salts of (S)-8-chloro-5-(5-bromo-2,3-dihydrobenzofuran-7-yl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-ol [, , ]. This is significant because crystalline forms of drug substances often exhibit improved properties compared to their amorphous counterparts. These advantages can include enhanced stability, increased solubility, and improved bioavailability, ultimately impacting the drug's effectiveness as a therapeutic agent [, ].
Q2: Can you explain the significance of the synthesis process for Prucalopride described in one of the papers?
A: One paper details a synthesis process for Prucalopride, a drug that also contains the 5-bromo-2,3-dihydrobenzofuran moiety []. The described process focuses on improving the synthesis of a key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-formic acid. By adding a solvent recrystallization step, the process aims to minimize the formation of a specific byproduct, 4-amino-5-bromo-2,3-dihydrobenzofuran-7-formic acid. This optimization is crucial as it leads to a purer reactant for subsequent steps, ultimately increasing the yield and purity of the final Prucalopride product [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
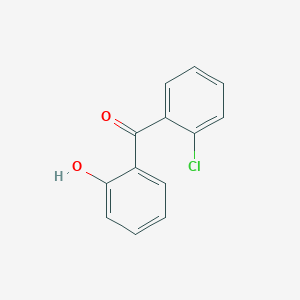
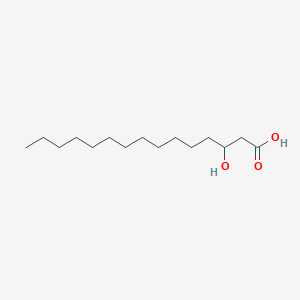
![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)

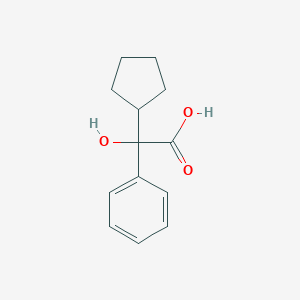
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
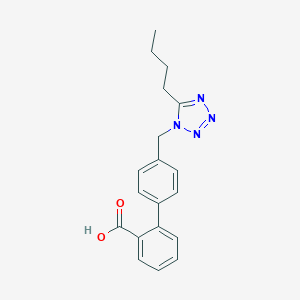
![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
